molecular formula C16H19N3O2S B11014689 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B11014689
M. Wt: 317.4 g/mol
InChI Key: JXIBPAYQVLXYTB-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Key structural features include:

  • A 2-methyl group on the pyrazole ring.
  • A propanamide linker (-CH2CH2CONH-) connecting the thienopyrazole moiety to a 2-methoxyphenyl substituent.
  • A methoxy group (-OCH3) at the ortho position of the phenyl ring.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

InChI

InChI=1S/C16H19N3O2S/c1-19-16(12-9-22-10-13(12)18-19)17-15(20)8-7-11-5-3-4-6-14(11)21-2/h3-6H,7-10H2,1-2H3,(H,17,20)

InChI Key

JXIBPAYQVLXYTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Preparation of a thieno precursor (e.g., 2-methylthieno[3,4-c]pyrazol-3-amine) through condensation of thiophene derivatives with hydrazine or its analogs.

  • Step 2 : Introduction of the 2-methyl group via alkylation or during cyclization using methylating agents.

Example Reaction Pathway :

  • Thieno precursor synthesis : React thiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions to form the pyrazole ring.

  • Methylation : Introduce the 2-methyl group via methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Reaction Step Reagents/Conditions Yield Source
Cyclization to pyrazoleHydrazine hydrate, ethanol, reflux, 16 h39%
MethylationMethyl iodide, K₂CO₃, DMF, RT~60%

Synthesis of the Propanamide Precursor

The 3-(2-methoxyphenyl)propanoyl group is typically derived from 3-(2-methoxyphenyl)propanoic acid. Key steps include:

  • Activation : Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Alternative : Use of coupling agents like EDC/HOBt or DCC for direct amide formation.

Example Protocol :

  • Acid chloride formation : Treat 3-(2-methoxyphenyl)propanoic acid with SOCl₂ in dichloromethane at 0°C.

  • Purification : Distill off excess SOCl₂ and isolate the acid chloride.

Step Reagents/Conditions Yield Source
Acid chloride formationSOCl₂, CH₂Cl₂, 0°C, 2 h85%

Amide Coupling

The final step involves coupling the activated propanoyl group with the aminothieno intermediate.

Method A: Acid Chloride Coupling

  • Reaction : React 3-(2-methoxyphenyl)propanoyl chloride with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine in CH₂Cl₂ with triethylamine (TEA).

  • Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Method B: Carbodiimide Coupling

  • Reaction : Use EDC/HOBt in DMF at RT for 12 h.

  • Advantage : Higher yields for sterically hindered amines.

Method Reagents/Conditions Yield Source
Acid chloride couplingSOCl₂, CH₂Cl₂, TEA, 0°C → RT, 4 h62–67%
Carbodiimide couplingEDC/HOBt, DMF, RT, 12 h70–75%

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent : Dichloromethane or DMF provides optimal solubility for both reactants.

  • Temperature : Lower temperatures (0–5°C) during acid chloride formation minimize side reactions.

Purification Strategies

  • Column chromatography : Ethyl acetate/hexanes (60:40) for crude product purification.

  • HPLC : Used for final purification to achieve >95% purity.

Characterization Data

Spectroscopic Analysis

Property Value Source
Melting Point 129°C (for analogs)
¹H NMR (CDCl₃) δ 2.62 (t, 2H), 2.97 (t, 2H), 3.74 (s, 3H)
Mass (m/z) [M+H]⁺ = 344.44 (calculated)

Comparative Analysis of Methods

Parameter Acid Chloride Method Carbodiimide Method
Yield 62–67%70–75%
Reaction Time 4–6 h12–24 h
Purity 90–95% (column chromatography)95–98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar thieno-pyrazole structures exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study : In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that this compound resulted in an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Cell LineIC50 (µM)Treatment Duration
MCF-73048 hours

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored. It is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Inhibition of Cytokines

CytokineInhibition (%)Reference
TNF-alpha75
IL-660

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate it may possess significant antibacterial properties.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(2-methoxyphenyl)-N-(...propanamideE. coliTBD
S. aureusTBD

Enzyme Inhibition Studies

The compound may act as an inhibitor for key enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain pathways.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects

  • Aromatic vs. Heteroaromatic Groups: The target’s 2-methoxyphenyl group differs from indole-based analogs (e.g., ). Indole rings may enhance π-π stacking or hydrogen bonding in biological systems compared to phenyl groups.
  • Halogenation : The bromine atom in increases molecular weight (391.3 vs. 344.4 in ) and may enhance lipophilicity or binding affinity through hydrophobic interactions.

Linker Variations

  • Propanamide vs. Acetamide: The target and use a propanamide linker, offering greater conformational flexibility than the shorter acetamide in and . This could influence binding to target proteins or solubility.

Steric and Electronic Modifications

  • Bulkier Substituents :
    • The 2,4-dimethylphenyl and 3,4-dimethylbenzamide groups in contribute to higher molecular weight (377.5) and steric bulk, which might reduce solubility but improve target specificity.
    • The tert-butyl group in adds significant hydrophobicity, likely impacting membrane permeability.

Research Findings and Implications

  • Physicochemical Trends :
    • Bromination () and methyl groups () increase molecular weight and lipophilicity.
    • Propanamide linkers (target, ) balance flexibility and stability compared to esters ().

Biological Activity

The compound 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide belongs to a class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₁S
  • IUPAC Name : this compound

1. Antioxidant Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant activity. For instance, a study assessed the protective effects of these compounds against oxidative stress induced by 4-nonylphenol in Nile fishes. The results demonstrated that these compounds could reduce erythrocyte malformations caused by oxidative damage, suggesting their potential as antioxidant agents in aquatic organisms .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Derivative A12 ± 1.03
Thieno Derivative B0.6 ± 0.16

2. Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have also been studied for their anticancer properties. In vitro tests on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed promising results regarding their ability to inhibit cell proliferation. The compounds were tested for cytotoxicity and demonstrated selective toxicity towards cancer cells while sparing normal cells .

Cell Line IC50 (μg/mL)
MCF-713.42
MDA-MB-231>28.89

3. Anti-inflammatory Activity

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been documented in various models. These compounds showed efficacy in reducing inflammation markers in acute and subacute models, indicating their potential therapeutic use in inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives:

  • A study published in MDPI highlighted the synthesis of new thieno[2,3-c]pyrazole compounds and their evaluation against oxidative stress in aquatic species .
  • Another research article detailed the anti-proliferative effects of these compounds on breast cancer cell lines, emphasizing their selective action and low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis approaches are typically employed, involving:

  • Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization reactions under controlled temperature (e.g., reflux in 1,4-dioxane) .
  • Step 2 : Coupling with the 2-methoxyphenylpropanamide moiety using coupling agents like EDCI or HOBt in anhydrous DMF .
    • Optimization :
  • Temperature control : Microwave-assisted synthesis reduces reaction time and minimizes by-products .
  • Catalyst selection : Triethylamine (TEA) enhances reaction efficiency in nucleophilic substitution steps .
  • Yield monitoring : Use HPLC to track intermediates and adjust stoichiometry dynamically .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Primary techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
    • Supplementary methods :
  • X-ray crystallography : Resolve crystal structure ambiguities in the thieno-pyrazole ring system .
  • FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound, particularly its electronic and steric effects on biological targets?

  • Experimental design :

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 2-methoxyphenyl or pyrazole positions to assess electronic effects .
  • Computational modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity to target proteins (e.g., kinases) .
    • Data analysis :
  • Dose-response assays : Compare IC50_{50} values of analogs in enzyme inhibition studies .
  • Molecular docking : Map steric clashes or favorable interactions using PDB structures .

Q. What strategies are effective for resolving contradictions in toxicity data between in vitro and preliminary in vivo studies?

  • Methodology :

  • Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) that may explain in vivo hepatotoxicity .
  • Species-specific assays : Compare cytotoxicity in human vs. rodent hepatocytes to assess translational relevance .
    • Mitigation :
  • Prodrug modification : Mask toxicophores (e.g., replace labile methoxy groups with stable ethers) .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Stability protocols :

  • Storage conditions : Keep under inert gas (N2_2) at -20°C in amber vials to prevent photodegradation .
  • Excipient screening : Test stabilizers like cyclodextrins to enhance aqueous solubility and reduce aggregation .

Key Considerations

  • Safety : Follow GHS protocols for skin/eye protection and avoid dust inhalation .
  • Data gaps : Extrapolate stability and toxicity data from structurally related thieno-pyrazole analogs when direct data is unavailable .

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